ethyl 3-(2-((4-carbamoylphenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate
Overview
Description
Scientific Research Applications
Synthesis Processes and Intermediate Compounds
Dabigatran Etexilate Synthesis : This compound is used in the synthesis of Dabigatran Etexilate, an oral direct thrombin inhibitor effective for thromboembolic diseases. Various methods for synthesizing Dabigatran Etexilate have been developed, focusing on economical and environmentally friendly processes. These methods involve multiple steps, including reactions with 4-methylamino-3-nitrobenzoic acid and ethyl 3-(pyridin-2-ylamino)propanoate, leading to the formation of ethyl 3-[(3-amino-4-methylaminobenzoyl)(pyridin-2-yl)amino]propanoate, which is a crucial intermediate in the synthesis of Dabigatran Etexilate (Cheng Huansheng, 2013); (Zhong Bo-hua, 2012).
Crystal Structure Analysis : Studies have focused on the crystal structure of compounds like Dabigatran Etexilate Tetrahydrate, which include this compound as a part of their structure. These analyses help in understanding the molecular conformation and bonding characteristics, which are crucial for their effectiveness in medical applications (Hong-qiang Liu et al., 2012).
Pharmaceutical Applications
Anti-Cancer Activity : Research has been conducted to evaluate the anti-cancer activity of related compounds, particularly against gastric cancer cell lines. This involves the synthesis of heterocyclic compounds using this complex molecule as a starting material and assessing their effectiveness against cancer cells (L.-Z. Liu et al., 2019).
Antimicrobial and Antioxidant Activities : Some studies have explored the synthesis of novel compounds using this chemical as a base, with a focus on their potential antimicrobial and antioxidant properties. These studies are essential for developing new drugs and treatments for various diseases (Manoj N. Bhoi et al., 2016).
Anticoagulant Properties : There has been research on the synthesis of derivatives of this compound with potential anticoagulant properties. Such studies are crucial for the development of new therapeutic agents for blood-clotting disorders (Jiabin Yang et al., 2015).
properties
IUPAC Name |
ethyl 3-[[2-[(4-carbamoylanilino)methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N6O4/c1-3-37-25(34)13-15-33(23-6-4-5-14-29-23)27(36)19-9-12-22-21(16-19)31-24(32(22)2)17-30-20-10-7-18(8-11-20)26(28)35/h4-12,14,16,30H,3,13,15,17H2,1-2H3,(H2,28,35) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPVLOGCHWOVKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC3=C(C=C2)N(C(=N3)CNC4=CC=C(C=C4)C(=O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-(2-((4-carbamoylphenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate | |
CAS RN |
1422435-41-3 | |
Record name | CDBA-513 BS | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1422435413 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CDBA-513 BS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DT3S3GM9YD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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